![molecular formula C16H22N6O3 B6438665 2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine CAS No. 2549055-60-7](/img/structure/B6438665.png)
2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine
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Description
The compound “2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of three carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, triazines are known to undergo a variety of chemical reactions. For example, they can react with alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester, and imidazole groups .Mechanism of Action
Target of Action
The primary target of this compound is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of this coupling is similar to other common amide coupling reactions involving activated carboxylic acids .
Biochemical Pathways
The compound affects the carboxylic acid activation pathway . The resulting active ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Pharmacokinetics
It is known that the compound is usually used in the chloride form, but the tetrafluoroborate salt is also commercially available .
Result of Action
The molecular and cellular effects of the compound’s action result in the formation of amides , esters , and anhydrides . These products are formed through the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
properties
IUPAC Name |
2,4-dimethoxy-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-11-7-17-14(18-8-11)25-10-12-5-4-6-22(9-12)13-19-15(23-2)21-16(20-13)24-3/h7-8,12H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLULUUSTWRDGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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